REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1.[I:16]CI.N(OCCC(C)C)=O>C1COCC1.[Cu]I>[I:16][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1
|
Name
|
|
Quantity
|
22 mmol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)OC)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
Copper (I) iodide
|
Quantity
|
4.14 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was sparged with nitrogen for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
was partitioned between ethyl acetate and 1N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with ethyl acetate (2×)
|
Type
|
WASH
|
Details
|
The combined organic portion was washed sequentially with 1:1 saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
1 M sodium thiosulfate (2×) and brine, dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a brown oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, 2-40% dichloromethane in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C(=O)OC)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.4 mmol | |
AMOUNT: MASS | 5.42 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |